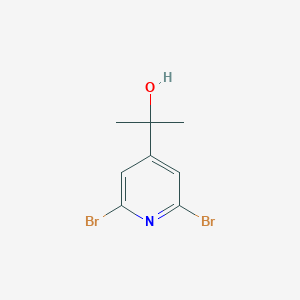
2-(2,6-Dibromopyridin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dibromopyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a hydroxyl group attached to the propan-2-ol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-pyridinol to obtain 2,6-dibromo-4-pyridinol, which is then reacted with acetone under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,6-Dibromopyridin-4-yl)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of brominating agents and controlled reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromopyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-(2,6-dibromopyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2,6-dihydropyridin-4-yl)propan-2-ol.
Substitution: Formation of 2-(2,6-dibromopyridin-4-yl)propan-2-amine or 2-(2,6-dibromopyridin-4-yl)propan-2-thiol.
Scientific Research Applications
2-(2,6-Dibromopyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromopyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromopyridin-2-yl)propan-2-ol: Similar structure but with only one bromine atom.
2-(2-Bromopyridin-4-yl)propan-2-ol: Similar structure but with bromine at a different position.
2-(6-Bromo-2-pyridyl)-2-propanol: Similar structure but with bromine at the 6 position only.
Uniqueness
The combination of bromine atoms and the hydroxyl group provides distinct chemical properties that are not observed in similar compounds .
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
2-(2,6-dibromopyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H9Br2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 |
InChI Key |
IDANPKODMMCXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


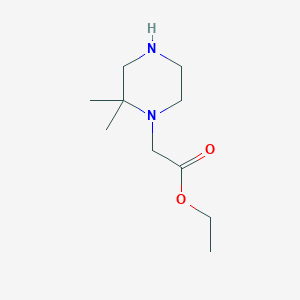
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)
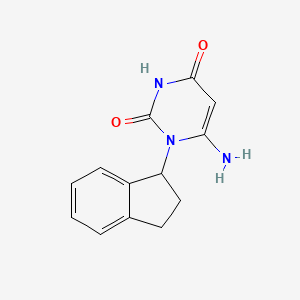
![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)

![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
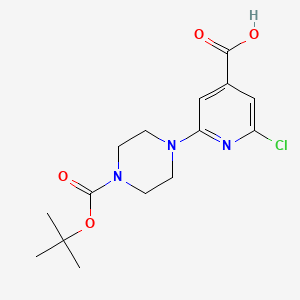
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)

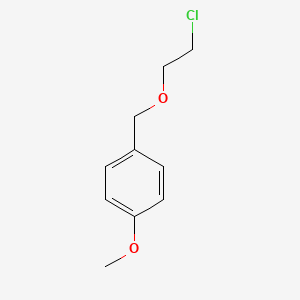
![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)
![tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B13873806.png)
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)
